molecular formula C10H14N2O4 B2601319 N-methoxy-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034301-50-1

N-methoxy-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2601319
CAS No.: 2034301-50-1
M. Wt: 226.232
InChI Key: PZDDFJUAUPPKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-2-(2-methoxyethoxy)isonicotinamide is an organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of methoxy and methoxyethoxy groups attached to the isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-2-(2-methoxyethoxy)isonicotinamide typically involves the reaction of isonicotinic acid with methoxyethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of methoxyamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-methoxy-2-(2-methoxyethoxy)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy and methoxyethoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups replacing the original methoxy or methoxyethoxy groups.

Scientific Research Applications

N-methoxy-2-(2-methoxyethoxy)isonicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methoxy-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-methoxy-N-methylisonicotinamide
  • 2-(2-methoxyethoxy)ethanol
  • 2-(2,2-dimethyl-propionylamino)-N-methoxy-N-methyl-isonicotinamide

Comparison: N-methoxy-2-(2-methoxyethoxy)isonicotinamide is unique due to the presence of both methoxy and methoxyethoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-methoxy-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-14-5-6-16-9-7-8(3-4-11-9)10(13)12-15-2/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDDFJUAUPPKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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